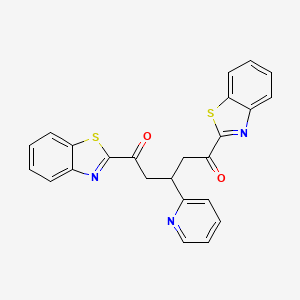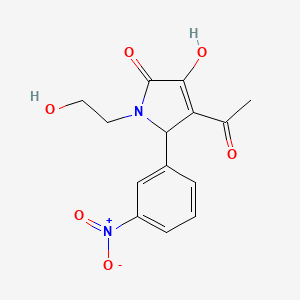![molecular formula C21H26BrNO2 B5230786 (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide](/img/structure/B5230786.png)
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,7,7-Trimethyl-2-bicyclo[221]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and quinoline derivatives. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinolinium moiety, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully hydrogenated quinoline compounds.
科学研究应用
Chemistry
In chemistry, (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism
属性
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO2.BrH/c1-20(2)16-10-11-21(20,3)18(13-16)24-19(23)14-22-12-6-8-15-7-4-5-9-17(15)22;/h4-9,12,16,18H,10-11,13-14H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJXYYRVCYTEL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C[N+]3=CC=CC4=CC=CC=C43)C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(benzylthio)ethyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5230710.png)
![1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone hydrochloride](/img/structure/B5230717.png)
![4-bromo-N-[3-(piperidin-1-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B5230718.png)

![5-[(2-methoxy-4-methylphenoxy)methyl]-N-(4-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5230732.png)
![6-bromo-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5230734.png)


![3-ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene-7-carboxamide](/img/structure/B5230777.png)
![1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(3-methoxyphenyl)piperazine](/img/structure/B5230780.png)
![1-(2-furylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B5230788.png)
amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B5230790.png)

![2-{6,8,9-trimethyl-5-[(propionyloxy)methyl]-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl propionate](/img/structure/B5230813.png)
